![molecular formula C23H18BrN5O2S B2360614 3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895651-46-4](/img/structure/B2360614.png)

3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

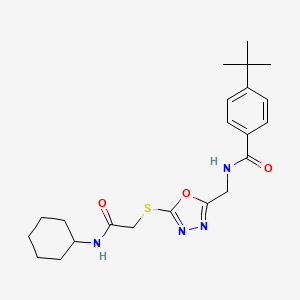

The compound “3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” has a molecular formula of C23H18BrN5O2S and an average mass of 508.390 Da . It is not intended for human or veterinary use and is for research use only.

Physical And Chemical Properties Analysis

The compound is a powder and it is soluble in DMSO . More detailed physical and chemical properties are not available in the data I retrieved.Applications De Recherche Scientifique

- Researchers have investigated the antiproliferative effects of this compound against human cancer cell lines, particularly gynecological cancers. By assessing its impact on cell growth and viability, they aim to identify potential therapeutic candidates for cancer treatment .

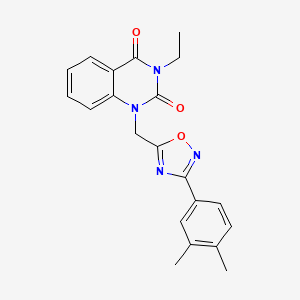

- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, was achieved using a retro Diels–Alder (RDA) procedure. This synthetic approach provides a new scaffold for further exploration in drug discovery and medicinal chemistry .

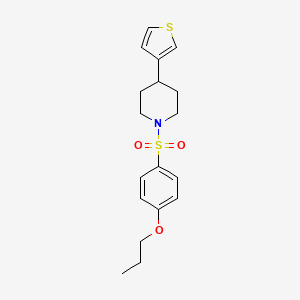

- An efficient method for synthesizing quinazolin-4(3H)-ones was developed. This transition-metal-free route involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. The resulting quinazolinones exhibit good functional group tolerance and ease of operation .

- Researchers have described a practical and general synthesis of diverse 3,4-dihydropyrazines, 6,7-dihydro-[1,2,3]triazolopyrazines, and 7,8-dihydro-[1,2,3]triazolodiazepines. These compounds are derived from amino acid intermediates and are formed via intramolecular 1,3-dipolar cycloaddition reactions. Such diverse structures hold promise for various applications .

- Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. The compound may serve as a building block for molecular libraries, potentially leading to drug leads in medicinal chemistry .

- A one-pot, three-step cascade process was employed to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. This atom-economical approach engaged five reactive centers (amide, amine, carbonyl, azide, and alkyne) and utilized cyclohexane, cyclohexene, and norbornene β-amino amides. Stereochemistry determination was aided by NMR spectroscopy and X-ray crystallography .

Antiproliferative Activity Against Cancer Cells

Heterocyclic System Synthesis

Transition-Metal-Free Quinazolinone Synthesis

Diverse 3,4-Dihydropyrazines and Triazolopyrazines

Privileged Scaffold Derivatives

Atom-Economical Synthesis of Alicyclic Derivatives

These applications highlight the compound’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties and applications, aiming to unlock its full potential in drug development, materials science, and beyond. 🌟

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-(3-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5O2S/c1-2-15-6-5-7-17(14-15)25-21-19-8-3-4-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-16(24)11-13-18/h3-14H,2H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQMKIVNCSHAGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2360533.png)

![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)

![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B2360539.png)

![3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2360543.png)

![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)

![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2360545.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360551.png)

![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/no-structure.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2360554.png)